molecular formula C16H14N2OS B2729532 N-benzyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1011249-46-9

N-benzyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2729532
CAS No.: 1011249-46-9
M. Wt: 282.36
InChI Key: ZHTJBLDWUAJKJD-UHFFFAOYSA-N
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Description

N-benzyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic compound that features a pyrrole ring, a thiophene ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves the condensation of a thiophene-2-carboxylic acid derivative with a benzylamine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrrole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-benzyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Industry: Used in the development of organic electronic materials and conductive polymers.

Mechanism of Action

The mechanism of action of N-benzyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is not fully understood, but it is believed to interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate biological pathways, leading to its observed bioactivities .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-(1H-pyrrol-1-yl)benzamide
  • N-benzyl-3-(1H-pyrrol-1-yl)furan-2-carboxamide
  • N-benzyl-3-(1H-pyrrol-1-yl)pyridine-2-carboxamide

Uniqueness

N-benzyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with benzene, furan, or pyridine rings. This uniqueness makes it a valuable compound for exploring new chemical reactivities and biological activities .

Properties

IUPAC Name

N-benzyl-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c19-16(17-12-13-6-2-1-3-7-13)15-14(8-11-20-15)18-9-4-5-10-18/h1-11H,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTJBLDWUAJKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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